molecular formula C14H16ClN3 B14752954 4-Chloro-4-dimethylaminoazobenzene

4-Chloro-4-dimethylaminoazobenzene

Cat. No.: B14752954
M. Wt: 261.75 g/mol
InChI Key: GSKFMOXSOKADSO-UHFFFAOYSA-N
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Description

4-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a member of the azobenzene family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. It is also referred to as 4-dimethylamino-4’-chloroazobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-dimethylaminoazobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo photoisomerization.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The mechanism of action of 4-Chloro-4-dimethylaminoazobenzene primarily involves its ability to undergo photoisomerization. This process involves the conversion between the trans and cis forms of the molecule upon exposure to light. The trans form is more stable, but the cis form can be induced by UV light. This property makes it useful in applications such as molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4-dimethylaminoazobenzene is unique due to the presence of both the chloro and dimethylamino groups, which influence its reactivity and applications. The chloro group makes it more reactive in nucleophilic substitution reactions, while the dimethylamino group enhances its electron-donating properties, making it a versatile compound in various chemical processes .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

1-chloro-N,N-dimethyl-4-phenyldiazenylcyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C14H16ClN3/c1-18(2)14(15)10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

GSKFMOXSOKADSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC=C(C=C1)N=NC2=CC=CC=C2)Cl

Origin of Product

United States

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